molecular formula C24H19BrN2O4 B11555697 2-Nitro-4-[(E)-[(2-phenylethyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

2-Nitro-4-[(E)-[(2-phenylethyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B11555697
M. Wt: 479.3 g/mol
InChI Key: IDZZIBJQROWOLT-JDVAZCMNSA-N
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Description

2-Nitro-4-[(E)-[(2-phenylethyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of nitro, imino, and bromophenyl groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[(E)-[(2-phenylethyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the imino group through a condensation reaction with an appropriate amine. The final step involves the esterification of the resulting compound with 3-(4-bromophenyl)prop-2-enoic acid under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[(E)-[(2-phenylethyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-Nitro-4-[(E)-[(2-phenylethyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Nitro-4-[(E)-[(2-phenylethyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the imino and bromophenyl groups can interact with biological macromolecules, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-[(E)-[(2-phenylethyl)imino]methyl]phenyl benzoate
  • 2-Nitro-4-[(E)-[(2-phenylethyl)imino]methyl]phenyl acetate

Uniqueness

Compared to similar compounds, 2-Nitro-4-[(E)-[(2-phenylethyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential applications. This compound’s combination of functional groups makes it a versatile and valuable molecule for various research and industrial purposes.

Properties

Molecular Formula

C24H19BrN2O4

Molecular Weight

479.3 g/mol

IUPAC Name

[2-nitro-4-(2-phenylethyliminomethyl)phenyl] (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C24H19BrN2O4/c25-21-10-6-19(7-11-21)9-13-24(28)31-23-12-8-20(16-22(23)27(29)30)17-26-15-14-18-4-2-1-3-5-18/h1-13,16-17H,14-15H2/b13-9+,26-17?

InChI Key

IDZZIBJQROWOLT-JDVAZCMNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN=CC2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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